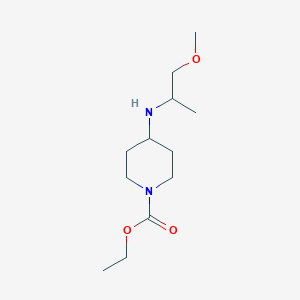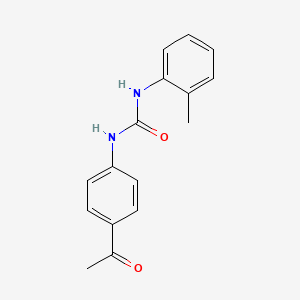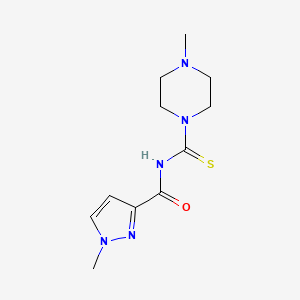
ethyl 4-(1-methoxypropan-2-ylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-methoxypropan-2-ylamino)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the ethyl ester and the 1-methoxypropan-2-ylamino group adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-methoxypropan-2-ylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Carboxylate Group: The carboxylate group is introduced by reacting the piperidine derivative with ethyl chloroformate under basic conditions.
Attachment of the 1-Methoxypropan-2-ylamino Group: This step involves the nucleophilic substitution reaction where the piperidine carboxylate reacts with 1-methoxypropan-2-ylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(1-methoxypropan-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-methoxypropan-2-ylamino)piperidine-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of ethyl 4-(1-methoxypropan-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the 1-methoxypropan-2-ylamino group.
Icaridin (hydroxy-ethyl isobutyl piperidine carboxylate): Another piperidine derivative with insect repellent properties.
Uniqueness
Ethyl 4-(1-methoxypropan-2-ylamino)piperidine-1-carboxylate is unique due to the presence of the 1-methoxypropan-2-ylamino group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
ethyl 4-(1-methoxypropan-2-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-4-17-12(15)14-7-5-11(6-8-14)13-10(2)9-16-3/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSULWGMBORVTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-bromophenyl)ethyl]benzamide](/img/structure/B4956735.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B4956741.png)
![4-(2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4956749.png)
![3-[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4956757.png)
![N,N-dimethyl-3-{[(3-phenoxybenzyl)amino]methyl}-2-pyridinamine](/img/structure/B4956759.png)
![8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline](/img/structure/B4956765.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4956774.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B4956778.png)
![Methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4956782.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4956814.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)

![N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4956831.png)
